molecular formula C17H16N4OS2 B2979976 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1206991-35-6

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2979976
CAS No.: 1206991-35-6
M. Wt: 356.46
InChI Key: OZTFYAZALFUPNL-UHFFFAOYSA-N
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound designed for research applications. This molecule features a complex structure comprising two key heterocyclic systems: an imidazole ring and a thiazole ring, linked by a thioacetamide bridge. The imidazole core is a five-membered ring containing two nitrogen atoms and is known for its amphoteric properties and significant role in medicinal chemistry . The presence of the 1-allyl substituent on the imidazole ring can influence the molecule's electronic properties and metabolic stability, while the thiazole ring is another privileged structure in drug discovery known for its diverse biological activities. Compounds containing the imidazole moiety are of high interest in pharmaceutical research due to their wide range of potential biological activities. Scientific literature has documented imidazole derivatives as possessing antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antifungal, and antiviral properties, among others . The specific structural features of this compound, including the phenyl and thiazol-2-yl groups, suggest it is a candidate for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. Researchers may utilize this chemical as a key intermediate or building block in organic synthesis or as a pharmacologically active compound in biochemical screening assays. Its mechanism of action would be highly dependent on the specific biological target under investigation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-2-9-21-14(13-6-4-3-5-7-13)11-19-17(21)24-12-15(22)20-16-18-8-10-23-16/h2-8,10-11H,1,9,12H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTFYAZALFUPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, classified as an imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4OS2C_{17}H_{16}N_{4}OS_{2}, with a molecular weight of 356.5 g/mol. The structure features an imidazole ring, a thiazole moiety, and an allyl group, which are significant for its biological interactions.

Property Value
Molecular FormulaC17H16N4OS2
Molecular Weight356.5 g/mol
CAS Number1206991-35-6

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within biological systems.

Antimicrobial and Antifungal Activity

Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some related compounds indicate potent antimicrobial effects:

Compound MIC (µM)
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide1.27 (bacterial)
Phthalimido-thiazole derivatives<10

These findings suggest that modifications in the structure can enhance the activity against various pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, compounds with similar structural frameworks have displayed significant cytotoxicity against cancer cell lines such as HCT116 and others. The IC50 values for these compounds often fall below those of standard chemotherapeutics like 5-fluorouracil (5-FU):

Compound IC50 (µM)
Compound N95.85
Compound N184.53
5-Fluorouracil (standard)9.99

Such data underscore the potential of this compound as a candidate for further development in cancer therapy.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar thiazole derivatives have been identified as potent inhibitors of specific enzymes like Pin1, which is involved in cancer progression.
  • Interaction with Cellular Targets : The compound may bind to cellular receptors or proteins, altering their function and leading to apoptosis in cancer cells or inhibition of microbial growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.

Case Studies

Recent studies have focused on synthesizing and testing various derivatives of imidazole-thiazole hybrids:

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing promising results that indicate structural modifications can lead to enhanced potency.
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles exhibited significant activity against Leishmania species, demonstrating their potential as new therapeutic agents for leishmaniasis.

Comparison with Similar Compounds

Key Structural Features

The target compound shares core motifs with several derivatives reported in the evidence:

  • Imidazole/Thiazole Hybrids: Compounds like 9c () and 4c () incorporate benzimidazole or substituted thiazole rings but differ in substituent patterns.
  • Thioether-Acetamide Linkage: This functional group is prevalent in analogs such as 2c () and 9f (), which feature morpholinophenyl or methoxyphenyl groups, respectively, on their heterocyclic systems .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound’s molecular weight (~441 g/mol, inferred from ) aligns with typical drug-like molecules. However, its allyl and phenyl substituents may increase hydrophobicity compared to analogs like 9f (), which has a polar methoxy group .
  • In contrast, rigid substituents like the bromophenyl in 9c () may improve target affinity but reduce metabolic stability .

Q & A

Q. What are the common synthetic routes for 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution. For example, Method D involves reacting 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate. The crude product is recrystallized from ethanol to ensure purity . Alternative routes include coupling thiol-containing intermediates with acyl halides in dry pyridine, followed by extraction and recrystallization .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy : 1H^1H-NMR and 13C^13C-NMR to confirm molecular structure (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .
  • Elemental Analysis : Comparing experimental vs. calculated C/H/N/S percentages to verify purity (<0.3% deviation) .
  • Melting Point : Consistency with literature values (e.g., 180–185°C) to confirm identity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Variables include:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while glacial acetic acid aids in reflux-based syntheses .
  • Catalyst : Potassium carbonate facilitates thiol-acetamide coupling, with molar ratios (1:1.1 thiol:acyl halide) minimizing side products .
  • Temperature : Controlled heating (70–80°C) balances reaction rate and decomposition .

Q. How can discrepancies in spectroscopic data be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism or residual solvents. Strategies include:

  • Drying : Prolonged vacuum drying to remove solvent traces.
  • 2D NMR : HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing thiazole vs. imidazole protons) .
  • Computational Validation : Comparing experimental data with DFT-calculated spectra .

Q. What methods are used to evaluate the compound’s biological activity?

  • Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .
  • Enzyme Inhibition : Molecular docking (e.g., COX-1/2 binding studies) to predict anti-inflammatory activity .

Q. What structural insights are gained from X-ray crystallography?

Single-crystal X-ray studies reveal:

  • Hydrogen Bonding : N–H⋯N and C–H⋯O interactions stabilize the crystal lattice .
  • Torsional Angles : Planarity of the thiazole-imidazole core, critical for target binding .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2, -F) on the phenyl ring to modulate electronic effects .
  • Bioisosteric Replacement : Replace thiazole with oxazole or triazole to assess heterocycle impact .
  • Pharmacokinetic Profiling : LogP and solubility measurements to correlate structural changes with bioavailability .

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